HPPD Enzyme Inhibition: 2-Hydroxy-6-(4-methoxyphenyl)pyridine vs. 6-Phenylpyridin-2(1H)-one
2-Hydroxy-6-(4-methoxyphenyl)pyridine demonstrates potent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver with an IC50 of 90 nM [1]. In contrast, the unsubstituted phenyl analog, 6-phenylpyridin-2(1H)-one (CAS 19006-82-7), exhibits significantly weaker activity, with complete inhibition only observed at millimolar concentrations (0.5-1.0 mM) [2]. The presence of the para-methoxy substituent on the phenyl ring enhances HPPD binding affinity by approximately 5,500-fold compared to the unsubstituted analog.
| Evidence Dimension | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
|---|---|
| Target Compound Data | IC50 = 90 nM |
| Comparator Or Baseline | 6-Phenylpyridin-2(1H)-one (CAS 19006-82-7): complete inhibition only at 0.5-1.0 mM |
| Quantified Difference | ~5,500-fold higher potency |
| Conditions | Pig liver HPPD enzyme; spectrophotometric analysis [1][2] |
Why This Matters
This large potency differential underscores the critical role of the para-methoxy group in target engagement, making 2-hydroxy-6-(4-methoxyphenyl)pyridine the compound of choice for HPPD-focused herbicide discovery programs.
- [1] BindingDB. BDBM50403928 (CHEMBL307048): IC50 = 90 nM for 4-hydroxyphenylpyruvate dioxygenase (HPPD) from pig liver. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403928 (accessed 2026-04-17). View Source
- [2] BindingDB. Assay Summary: Inhibition of pig liver HPPD by 6-phenylpyridin-2(1H)-one observed at 0.5-1.0 mM. https://bdb2.ucsd.edu/ (accessed 2026-04-17). View Source
